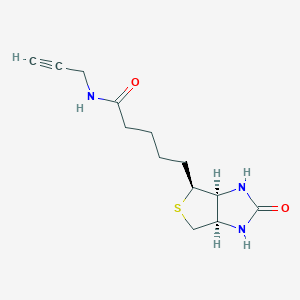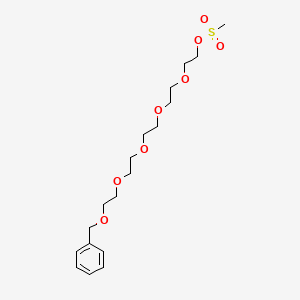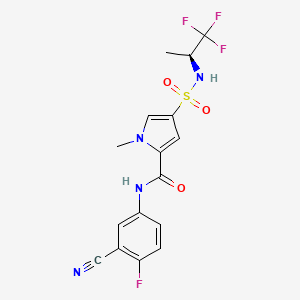
Biotin alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Biotin alkyne can be synthesized using a small molecule that contains an azide group (azide probe). The alkyne in the linker binds the azide probe via an azide-alkyne Huisgen cycloaddition . A protein cross-linker effectively binds the conjugate of the linker and an azide probe with a target protein .Molecular Structure Analysis
The molecular structure of Biotin Alkyne is C13H19N3O2S . It contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety .Chemical Reactions Analysis
Biotin alkyne reacts with azide to form 1,2,3-triazole by copper (I) catalyzed 1,3-dipolar Huisgen cycloaddition . It can also be used as a monomer to copolymerize with other monomers to form biotin labeled polymers .Physical And Chemical Properties Analysis
Alkynes, including Biotin Alkyne, are slightly electronegative in nature . They are nonpolar due to slight solubility in polar solvents and insoluble in water .Applications De Recherche Scientifique
Quantitative Analysis of Newly Synthesized Proteins
Biotin Alkyne is used in the HILAQ (heavy isotope –labeled azidohomoalanine quantification) method for the quantitative analysis of newly synthesized proteins (NSPs) . In this method, the azide moiety in AHA can specifically react with an alkyne-bearing biotinylated tag in the presence of CuAAC catalyst, allowing subsequent selective enrichment of the modified protein .
Proximity Labelling Proteomics
Biotin Alkyne is used in biotinylation-based proximity labelling (PL) proteomics . This method has been successfully applied to defining protein–protein interactions, protein–nucleic acid interactions, (membraneless) organelle proteomes and secretomes in various systems ranging from cultured cells to whole animals .
Biosynthesis of Alkyne-Containing Natural Products
Biotin Alkyne plays a role in the biosynthesis of alkyne-containing natural products . These natural products are important molecules that are widely distributed in microbes and plants . The discovery of the biosynthetic enzymes and pathways for alkyne formation will lead to the identification of enzyme homologs responsible for the formation of a wider range of terminal alkyne amino acid products .
Mécanisme D'action
Target of Action
Biotin Alkyne is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This makes it a versatile tool in the field of bioconjugation, where it can be used to label a wide variety of biomolecules.
Mode of Action
The primary interaction of Biotin Alkyne is with azide-containing molecules. This interaction occurs via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . The result of this reaction is the formation of a stable triazole linkage . This allows for the tagging of a wide variety of biomolecules with biotin, facilitating their detection and analysis.
Biochemical Pathways
Biotin Alkyne, as a derivative of biotin, is involved in the central metabolism processes of fatty acids, amino acids, and carbohydrates . . Alkyne-containing natural products are widely distributed in microbes and plants . The biosynthetic enzymes and pathways for alkyne formation have been a focus of research, with great efforts made to discover them .
Pharmacokinetics
Biotin Alkyne is non-cleavable , suggesting that once it forms a bond with a target molecule, this bond is stable and resistant to cleavage
Result of Action
The primary result of Biotin Alkyne’s action is the formation of a stable triazole linkage with azide-containing molecules . This enables the biotinylation of a wide range of biomolecules, facilitating their detection and analysis in various biological and chemical applications. For example, it can be used as a monomer to copolymerize with other monomers to form biotin-labeled polymers .
Action Environment
The action of Biotin Alkyne is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition Therefore, the copper concentration in the environment can affect the efficiency of Biotin Alkyne’s action Additionally, the presence of azide-containing molecules is necessary for Biotin Alkyne to function
Orientations Futures
The use of Biotin Alkyne and similar compounds in enzyme-mediated proximity labeling has potential for plant research . It can be used for the identification of target proteins using a small molecule that contains an azide group . This method of target protein identification is more effective than a previously developed method that uses a second linker with biotin, alkyne, and benzophenone .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXUHRONZVELPY-NHCYSSNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin alkyne | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)




![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)
![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)
![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)